1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)20(17)15-27)30-11-9-29(10-12-30)16-18-14-19(26)7-8-23(18)32-2/h3-8,13-14H,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNZOWTYZFKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. Common methods include the condensation of o-phenylenediamine with various aldehydes or acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .
Scientific Research Applications
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Variations
The compound is compared to three analogs from the evidence, focusing on substituent differences:
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile ()
- Substituent Differences : The benzyl group has a methoxy substituent at the para position (4-methoxy) instead of the meta-chloro and ortho-methoxy groups in the main compound.
- Implications: The absence of chlorine reduces molecular weight and lipophilicity.
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile ()
- Substituent Differences :
- The piperazinyl group is substituted with a pyrrole-ethyl chain instead of a benzyl group.
- A propyl group replaces the methyl group at position 3.
- The propyl group increases hydrophobicity, which may enhance tissue penetration but reduce solubility .
2-Benzyl-3-methyl-1-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}pyrido[1,2-a]benzimidazole-4-carbonitrile ()
- Substituent Differences :
- A propenyl-phenyl group replaces the benzyl substituent on the piperazinyl ring.
- An additional benzyl group is present at position 2.
- Implications :
Comparative Data Table
Analytical Characterization
- Spectral Data : NMR and IR (as in ) are standard for confirming structures. The main compound’s chlorine atom would produce distinct ¹³C NMR shifts (~100–110 ppm for C-Cl) compared to methoxy carbons (~55 ppm) .
Biological Activity
The compound 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C25H24ClN5O
- Molecular Weight : 445.956 g/mol
- CAS Number : 384375-02-4
The compound features a complex structure that includes a piperazine ring and a pyrido-benzimidazole moiety, which are critical for its biological activity.
Benzimidazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their pharmacological effects:
- DNA Interaction : These compounds can intercalate with DNA, affecting replication and transcription processes. They primarily target the GC base pair in the minor groove of DNA, leading to inhibition of cell proliferation .
- Enzyme Inhibition : They act as inhibitors of topoisomerases (both Topo I and Topo II), which are essential for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines, including:
- K562 (leukemia)
- HepG2 (hepatocellular carcinoma)
For instance, one study reported IC50 values indicating strong anti-proliferative activity against these cell lines, suggesting its role as a Topo I inhibitor .
Antimicrobial Activity
The compound has also demonstrated moderate antibacterial properties against both gram-positive and gram-negative bacteria. Specific studies have tested its efficacy against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results comparable to established antibiotics .
Neuropharmacological Effects
Research indicates that derivatives of benzimidazole can exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO). This inhibition is crucial for increasing serotonin levels in the brain, which may have implications for treating depression and anxiety disorders .
Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamine intermediates. For example:
- Step 1: Condense 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes in a one-pot reaction to form the pyrido[1,2-a]benzimidazole core .
- Step 2: Introduce the 5-chloro-2-methoxybenzyl-piperazinyl moiety via nucleophilic substitution or alkylation. For instance, react the intermediate with 1-(2-chloroethyl)amino derivatives under reflux in aprotic solvents (e.g., dichloromethane) with a catalyst like potassium carbonate .
- Purification: Use flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) or precipitation from reaction media .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR: Conduct ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and piperazinyl connectivity. For example, the 5-chloro-2-methoxybenzyl group shows characteristic aromatic splitting patterns at δ 7.20–7.54 ppm in ¹H NMR .
- IR: Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1687 cm⁻¹) .
- Mass Spectrometry: Use TOF-MS or HRMS to verify molecular weight (e.g., [M]+ at m/z 238.0961) .
- Thermal Analysis: Perform TGA/DTA to assess decomposition thresholds (e.g., melting points 100–101.5°C) .
Q. What stability considerations are critical for handling this compound in experimental settings?
Methodological Answer:
- Solubility: Test stability in polar aprotic solvents (e.g., DMSO, DMF) and avoid prolonged exposure to moisture. Precipitation in aqueous media is common due to the carbonitrile group .
- Light/Temperature: Store at –20°C in amber vials to prevent photodegradation. Thermal stability tests (e.g., 24-hour reflux in ethanol) can identify decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified benzyl (e.g., 4-fluoro instead of 5-chloro) or piperazinyl groups (e.g., cyclohexyl-piperazine) to assess impact on target binding .
- Bioassays: Compare IC₅₀ values in cell-based assays (e.g., anticancer activity via MTT assays) and correlate with logP (lipophilicity) calculated using ACD/Labs Percepta .
- Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify key hydrogen bonds with the pyrido-benzimidazole core .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Dose-Response Validation: Replicate in vitro assays (e.g., enzyme inhibition) at varying concentrations (1 nM–10 µM) to confirm potency .
- Metabolite Profiling: Use LC-MS to identify in vivo metabolites (e.g., demethylated or hydroxylated derivatives) that may alter activity .
- Pharmacokinetic Adjustments: Modify formulation (e.g., PEGylation) to enhance bioavailability if poor solubility or rapid clearance is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
